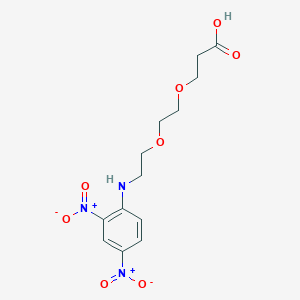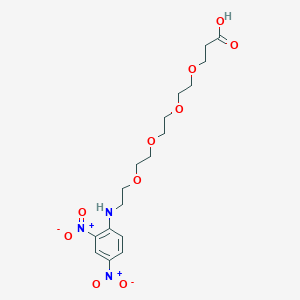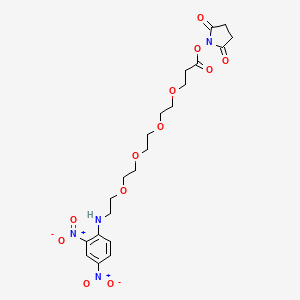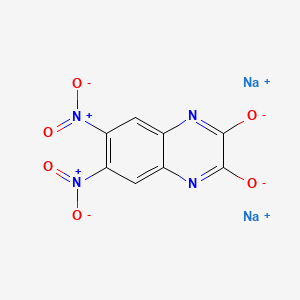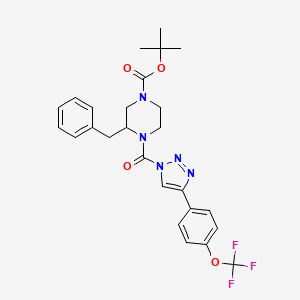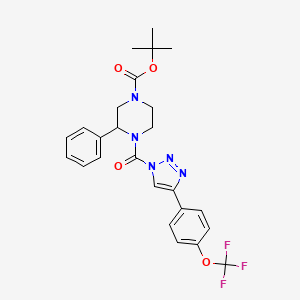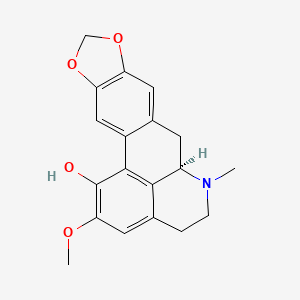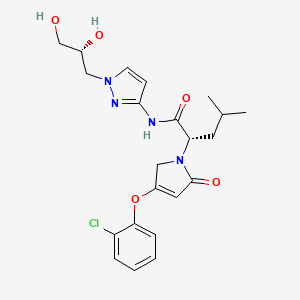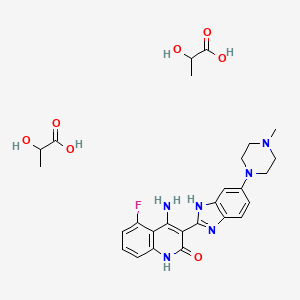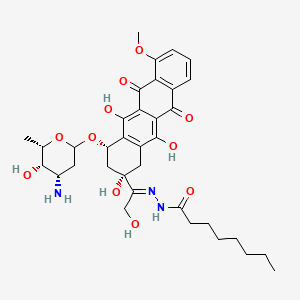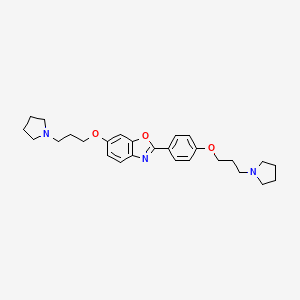
E6446
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E6446 is a synthetic compound known for its inhibitory effects on Toll-like receptors 7 and 9. It has shown potential in various scientific research applications, particularly in the fields of immunology and metabolic diseases. This compound has been identified as a potent inhibitor of stearoyl-coenzyme A desaturase 1, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E6446 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
E6446 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound and its derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like pyrrolidine are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
科学的研究の応用
E6446 has a wide range of scientific research applications:
作用機序
E6446 exerts its effects by inhibiting Toll-like receptors 7 and 9, which are involved in the recognition of nucleic acids and the activation of immune responses. By blocking these receptors, this compound prevents the excessive release of proinflammatory cytokines. Additionally, this compound inhibits stearoyl-coenzyme A desaturase 1, reducing hepatic lipogenesis and adipogenic differentiation through the SCD1-ATF3 signaling pathway .
類似化合物との比較
Similar Compounds
Hydroxychloroquine: Another inhibitor of Toll-like receptors, used in the treatment of malaria and studied for its anti-inflammatory properties.
Chloroquine: Similar to hydroxychloroquine, it inhibits Toll-like receptors and is used as an antimalarial drug.
Uniqueness of E6446
This compound is unique due to its dual inhibitory effects on Toll-like receptors 7 and 9, as well as its potent inhibition of stearoyl-coenzyme A desaturase 1. This dual action makes it a promising candidate for treating both inflammatory and metabolic diseases .
特性
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJXFUPMPMETB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

